molecular formula C20H23NO2Si B15022365 2-{1-[3-(trimethylsilyl)propyl]pyridin-4(1H)-ylidene}-1H-indene-1,3(2H)-dione

2-{1-[3-(trimethylsilyl)propyl]pyridin-4(1H)-ylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B15022365
M. Wt: 337.5 g/mol
InChI Key: OZBUGOLUDBTQSD-UHFFFAOYSA-N
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Description

2-{1-[3-(TRIMETHYLSILYL)PROPYL]-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes a trimethylsilyl group, a dihydropyridine ring, and an indene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(TRIMETHYLSILYL)PROPYL]-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trimethylsilyl Group:

    Construction of the Dihydropyridine Ring: This step often involves a Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Formation of the Indene-Dione Moiety: The indene-dione structure can be synthesized through a series of cyclization reactions starting from appropriate dione precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(TRIMETHYLSILYL)PROPYL]-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

2-{1-[3-(TRIMETHYLSILYL)PROPYL]-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{1-[3-(TRIMETHYLSILYL)PROPYL]-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trimethylsilyl)-3-propanol
  • 3-(Trimethylsilyl)propargyl alcohol
  • Trimethylsilyl chloride

Uniqueness

2-{1-[3-(TRIMETHYLSILYL)PROPYL]-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of a trimethylsilyl group, a dihydropyridine ring, and an indene-dione moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.

Properties

Molecular Formula

C20H23NO2Si

Molecular Weight

337.5 g/mol

IUPAC Name

2-[1-(3-trimethylsilylpropyl)pyridin-4-ylidene]indene-1,3-dione

InChI

InChI=1S/C20H23NO2Si/c1-24(2,3)14-6-11-21-12-9-15(10-13-21)18-19(22)16-7-4-5-8-17(16)20(18)23/h4-5,7-10,12-13H,6,11,14H2,1-3H3

InChI Key

OZBUGOLUDBTQSD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1

Origin of Product

United States

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